Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
CAS No.:
Cat. No.: VC13643857
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO3 |
|---|---|
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | methyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |
| Standard InChI Key | OOSIJFGXSOANPS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)OC |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate has the molecular formula and a molecular weight of 235.215 g/mol . The structure comprises an isoxazole core substituted at the 3-position with a 3-fluorophenyl group and at the 4-position with a methyl ester. The 5-methyl group further modifies the electronic environment of the heterocycle.
Table 1: Comparative Molecular Data for Selected Isoxazole Derivatives
Synthesis and Manufacturing
Synthetic Routes
Physicochemical Properties
Solubility and Partitioning
The lipophilicity of methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is influenced by the fluorophenyl group, which enhances hydrophobicity. The calculated LogP value (1.24–1.35) aligns with related compounds like 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . Solubility in polar solvents (e.g., DMSO, ethanol) is expected to be moderate, while aqueous solubility remains low.
Chemical Reactivity and Functionalization
Hydrolysis of the Ester Group
The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-21-6) is synthesized via ester hydrolysis . This reactivity is critical for prodrug designs or further derivatization.
Electrophilic Substitution
The electron-withdrawing fluorine atom on the phenyl ring directs electrophilic attacks to the meta and para positions. Halogenation or nitration reactions could modify the aromatic ring, enabling the creation of analogs with tailored bioactivity.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Isoxazole derivatives are prominent in drug discovery due to their antimicrobial, anti-inflammatory, and anticancer properties. While direct biological data for this compound are lacking, its structural similarity to Ethyl 3-[(4-fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate suggests potential as a kinase inhibitor or antimicrobial agent.
Agrochemical Research
Fluorinated isoxazoles are explored as herbicides and pesticides. The compound’s stability and lipophilicity make it a candidate for agrochemical formulations, though further studies are needed to validate efficacy .
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